Technical Documentation Center

1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol
  • CAS: 1691665-80-1

Core Science & Biosynthesis

Foundational

Medicinal Chemistry Applications of N-Benzyl Pyrazole-4-ol Scaffolds

Executive Summary The N-benzyl pyrazole-4-ol scaffold represents a highly versatile pharmacophore in modern drug discovery, distinguished by its ability to participate in bidentate metal chelation, hydrogen bond donor/ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-benzyl pyrazole-4-ol scaffold represents a highly versatile pharmacophore in modern drug discovery, distinguished by its ability to participate in bidentate metal chelation, hydrogen bond donor/acceptor (HBD/HBA) interactions, and hydrophobic anchoring. Unlike its 4-H or 4-alkyl counterparts, the 4-hydroxy variant introduces a critical polarity vector orthogonal to the lipophilic N-benzyl tail.

This guide analyzes the structural utility of this scaffold, specifically focusing on its application in HIF Prolyl Hydroxylase (PHD) inhibition and Kinase ATP-competitive binding . It provides a validated synthetic workflow and addresses the specific ADMET challenges associated with the 4-hydroxyl moiety.

Structural Logic & Pharmacophore Modeling

The Tautomeric Advantage

The pyrazole-4-ol core exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms. While N-substitution (N-benzyl) locks the annular nitrogen tautomerism (fixing the 1-position), the 4-substituent introduces keto-enol tautomerism that is solvent- and receptor-dependent.

  • Enol Form: Predominant in polar protic solvents; acts as an amphoteric H-bond participant (Donor/Acceptor). Critical for ATP-hinge binding in kinases.

  • Keto Form: Often stabilized by intramolecular H-bonding or metal coordination. Essential for active site iron chelation in metalloenzymes (e.g., HIF-PHD, 5-LOX).

The N-Benzyl Anchor

The benzyl group at the N1 position serves two primary medicinal chemistry functions:

  • Hydrophobic Reach: It targets deep hydrophobic pockets (e.g., the "back pocket" in kinases or the hydrophobic channel in COX enzymes).

  • Lipophilicity Modulation: It balances the hydrophilicity of the 4-OH group, maintaining an optimal LogP (typically 2.5–3.5) for membrane permeability.

Visualization: Pharmacophore Interactions

The following diagram illustrates the dual-mode binding potential of the scaffold.

Pharmacophore Scaffold N-Benzyl Pyrazole-4-ol (Core Scaffold) Metal Fe(II) / Zn(II) Active Site Scaffold->Metal  Bidentate Chelation (Keto-Enol Motif) Hinge Kinase Hinge Region (Glu/Leu Backbone) Scaffold->Hinge  H-Bond Donor/Acceptor (4-OH Group) Pocket Hydrophobic Pocket (Gatekeeper Residues) Scaffold->Pocket  Pi-Stacking / Van der Waals (N-Benzyl Group)

Figure 1: Pharmacophore mapping of N-benzyl pyrazole-4-ol, highlighting its versatility in metal chelation (red), H-bonding (yellow), and hydrophobic interactions (green).

Validated Synthetic Protocol

Direct synthesis of 4-hydroxypyrazoles can be challenging due to oxidation sensitivity. The most robust "Process Chemistry" route involves the oxidation of a pyrazole-4-boronic ester . This method allows for late-stage installation of the hydroxyl group, preserving it from earlier harsh reaction conditions.

Protocol: Oxidation of 1-Benzyl-pyrazole-4-boronic Pinacol Ester

Objective: Synthesis of 1-benzyl-1H-pyrazol-4-ol from 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Reagents:
  • Substrate: 1-Benzyl-pyrazole-4-BPin (1.0 equiv)

  • Oxidant: Hydrogen Peroxide (

    
    ), 30% aq. solution (3.0 equiv)
    
  • Base: Sodium Hydroxide (NaOH), 1M aq. solution (2.0 equiv)

  • Solvent: Tetrahydrofuran (THF) / Water (3:1 ratio)

Step-by-Step Methodology:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the boronic ester substrate in THF. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add the 1M NaOH solution dropwise over 5 minutes. The mixture may become slightly turbid.

  • Oxidation: Add the 30%

    
     solution dropwise, maintaining the internal temperature below 10°C (exothermic reaction).
    
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 2 hours. Monitor conversion via TLC (System: 50% EtOAc/Hexanes) or LC-MS (Target Mass: M+1).

  • Quenching: Carefully quench the reaction by adding saturated aqueous Sodium Thiosulfate (

    
    ) to neutralize excess peroxide. Stir for 15 minutes.
    
  • Acidification: Adjust pH to ~6.0 using 1M HCl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers.

  • Purification: Wash with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).
    

Yield Expectation: 85–92% isolated yield.

Synthetic Workflow Diagram

Synthesis Start 1-Benzyl-4-BPin Pyrazole Step1 Step 1: NaOH / THF (0°C) Activation of Boron Start->Step1 Step2 Step 2: H2O2 (30%) Oxidative Cleavage Step1->Step2 Baeyer-Villiger type rearrangement Step3 Step 3: Na2S2O3 Quench & Acidification Step2->Step3 Product 1-Benzyl-1H-pyrazol-4-ol (Target Scaffold) Step3->Product >85% Yield

Figure 2: Oxidative conversion of pyrazole boronic esters to 4-hydroxypyrazoles, a robust route avoiding early-stage oxidation risks.

Therapeutic Case Studies

Case Study A: HIF Prolyl Hydroxylase (PHD) Inhibition

Mechanism: Anemia of Chronic Kidney Disease (CKD).[1] Role of Scaffold: HIF-PHD enzymes are iron-dependent dioxygenases.[2] Inhibitors must chelate the active site Fe(II). The pyrazole-4-ol (often in its keto-tautomer form or adjacent to a carbonyl, forming a heteroaromatic tropolone mimic) provides the necessary bidentate chelation geometry.

  • N-Benzyl Function: Fits into the hydrophobic pocket usually occupied by the leucine residues of the HIF substrate.

  • 4-OH Function: Coordinates the Fe(II) center, displacing the water molecule and preventing the hydroxylation of HIF-alpha.

Case Study B: Kinase Inhibition (ATP Mimicry)

Mechanism: Oncology (e.g., CDK, VEGFR). Role of Scaffold: The pyrazole-4-ol acts as an adenine mimetic.

  • 4-OH Group: Forms a key hydrogen bond with the hinge region backbone (e.g., Leucine or Glutamic acid residues).

  • N-Benzyl Group: Orients the molecule to avoid steric clash with the ribose binding pocket or to target the "gatekeeper" residue, improving selectivity against homologous kinases.

Comparative Data: Substituent Effects[3]
Substituent (N-Benzyl Ring)LogP (Calc)Kinase Potency (IC50)Metabolic Stability (t1/2)Notes
Unsubstituted 2.1~500 nM25 minBaseline activity; rapid oxidative metabolism.
2,4-Dichloro 3.4~15 nM120 minHalogens fill hydrophobic pockets; blocks metabolism.
4-Methoxy 2.2~250 nM15 minElectron-rich ring prone to rapid CYP450 oxidation.
3-Trifluoromethyl 3.1~45 nM>180 minExcellent metabolic stability; strong hydrophobic binding.

ADMET Considerations & Optimization

While the N-benzyl pyrazole-4-ol is a potent scaffold, it faces specific ADMET hurdles that must be addressed during lead optimization:

  • Glucuronidation (UGT): The 4-OH group is a "soft spot" for Phase II metabolism (O-glucuronidation), leading to rapid clearance.

    • Solution: Steric shielding (ortho-substitution on the pyrazole ring) or prodrug strategies (e.g., phosphate esters like Fosphenytoin).

  • Solubility: High lipophilicity of the benzyl group can reduce aqueous solubility.

    • Solution: Introduction of solubilizing groups (morpholine, piperazine) on the benzyl ring or the C3/C5 positions of the pyrazole.

  • Toxicity: Unlike some hydrazine precursors, the final pyrazole-4-ol ring is generally stable and non-toxic, but electron-rich benzyl derivatives should be screened for reactive metabolite formation (quinone methides).

References

  • Vertex Pharmaceuticals. (2010). Benzimidazole-2-pyrazole HIF Prolyl 4-Hydroxylase Inhibitors as Oral Erythropoietin Secretagogues. ACS Medicinal Chemistry Letters.

  • Nye, M. J., & Tang, W. P. (1970). Synthesis of Pyrazol-4-ols. Canadian Journal of Chemistry.

  • Li, X., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design.

  • Ansari, A., et al. (2017).[3] Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences Review and Research.

  • Fustero, S., et al. (2011). Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry.

Sources

Exploratory

Characterizing Novel Compounds: A Guide to the Solubility Profiling of 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol in DMSO and Methanol

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of preclinical drug discovery, the intrinsic solubility of a no...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of preclinical drug discovery, the intrinsic solubility of a novel chemical entity (NCE) is a paramount physicochemical parameter that dictates its developmental trajectory.[1][2][3] Poor solubility can severely hamper bioassay reliability, complicate formulation, and ultimately lead to poor bioavailability, dooming an otherwise promising candidate.[1][4][5] This guide provides a comprehensive framework for determining the solubility profile of a representative NCE, 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol, in two critical organic solvents: dimethyl sulfoxide (DMSO) and methanol.

We will move beyond mere procedural descriptions to explore the causal science behind solvent selection, methodology, and data interpretation. This document outlines two core, complementary protocols: the Isothermal Shake-Flask method for determining thermodynamic solubility and a high-throughput plate-based assay for assessing kinetic solubility . By understanding both, researchers can gain a holistic view of their compound's behavior, enabling informed decisions in lead optimization and formulation development.[4][6]

Foundational Principles: Analyte and Solvent Characteristics

A robust solubility assessment begins with an understanding of the molecular forces at play.

2.1 The Analyte: 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol

While specific data for this compound is proprietary, its structure reveals key features influencing solubility:

  • 1H-pyrazol-4-ol Core: The pyrazole ring is a nitrogen-containing heterocycle. The hydroxyl (-OH) and amine (-NH-) groups are capable of acting as both hydrogen bond donors and acceptors.[7]

  • Substituted Benzyl Group: The chloro- and fluoro- substitutions increase the molecule's lipophilicity and molecular weight. The aromatic ring can participate in pi-stacking interactions.

  • Overall Polarity: The molecule possesses both polar (pyrazol-ol) and nonpolar (chlorofluorobenzyl) regions, making it amphiphilic to a degree. Its solubility will thus be highly dependent on the solvent's ability to accommodate these distinct moieties.

2.2 The Solvents: A Tale of Two Polar Solvents

FeatureDimethyl Sulfoxide (DMSO)Methanol (CH₃OH)
Solvent Class Polar AproticPolar Protic
Key Properties Strong dipole moment, excellent H-bond acceptor, no H-bond donor capacity.[8]Capable of both donating and accepting hydrogen bonds.[9][10][11]
Primary Role in Lab "Universal" solvent for dissolving diverse compound libraries for high-throughput screening (HTS) and in vitro assays.[8][12]Common solvent for synthesis, purification, and as a reagent.[9][13][14]
Mechanism of Solvation Effectively solvates cations and disrupts intermolecular forces in solids. Its ability to dissolve both polar and nonpolar compounds makes it invaluable.[8][15]Solvates through hydrogen bonding and dipole-dipole interactions. Its smaller size allows it to penetrate crystal lattices effectively.

The choice to test in both DMSO and methanol is deliberate. DMSO's exceptional dissolving power makes it the gold standard for preparing high-concentration stock solutions for biological screening.[8][12] However, this can sometimes lead to the creation of supersaturated, kinetically-trapped solutions when diluted into aqueous media.[16] Methanol, as a protic solvent, provides a different, often more "realistic," solvation environment that can be more predictive of behavior in other protic systems, like water or ethanol-based formulations.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Understanding the two types of solubility is crucial for correct data interpretation.[4][17][18]

  • Thermodynamic Solubility: This is the true, equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent when the solid and dissolved phases are in equilibrium.[6][18] It is typically determined over a longer incubation period (e.g., 24 hours) using the solid, crystalline form of the compound.[6][17] This value is vital for formulation and late-stage development.[6]

  • Kinetic Solubility: This measures the concentration of a compound in solution just before it precipitates when a high-concentration DMSO stock is rapidly diluted into an aqueous buffer.[5][18][19][20] This high-throughput measurement is essential for early discovery to flag compounds that might precipitate in biological assays, leading to false negatives or unreliable results.[4][5][17]

G cluster_0 Solubility Concepts cluster_1 Experimental Approach A Thermodynamic Solubility (Equilibrium) B Kinetic Solubility (Precipitation Point) C Shake-Flask Method (Solid Compound + Solvent) C->A Measures D High-Throughput Assay (DMSO Stock + Aqueous Buffer) D->B Measures

Caption: Relationship between solubility concepts and experimental methods.

Experimental Protocol: Thermodynamic Solubility via Isothermal Shake-Flask Method

This method is the gold standard for determining equilibrium solubility.[6][18]

Rationale: By agitating an excess of the solid compound in the solvent for an extended period, the system is allowed to reach a true thermodynamic equilibrium. Subsequent analysis of the saturated supernatant provides the most accurate measure of solubility.

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh approximately 5-10 mg of solid 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol into three separate 2 mL glass vials for each solvent (DMSO and Methanol). This provides triplicate data points for robust statistics.

    • Add 1.0 mL of the respective solvent (High-Purity DMSO or Methanol) to each vial. This creates a slurry, ensuring an excess of solid material.[16]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled incubator set to 25°C.

    • Agitate the samples for 24 hours to ensure equilibrium is reached.[6][17] A visual confirmation of excess solid should be made at the end of the incubation.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand for 1 hour for large particles to settle.

    • Carefully withdraw the supernatant using a syringe and pass it through a 0.45 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove all undissolved solid particles.

  • Analysis (HPLC-UV):

    • Prepare a standard stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Create a calibration curve by making serial dilutions of the stock solution (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

    • Analyze the calibration standards and the filtered sample supernatants by a validated HPLC-UV method.

    • Quantify the concentration of the compound in the samples by interpolating their peak areas against the calibration curve.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This method is designed for speed and is highly relevant for early discovery screening.[17][19][21]

Rationale: This assay mimics the process of introducing a DMSO-solubilized compound into an aqueous environment, as is common in cell-based or enzymatic assays. It rapidly identifies compounds prone to precipitation under these conditions.

G A 1. Prepare Compound 10 mM Stock in 100% DMSO B 2. Serial Dilution in 96-well plate (DMSO) A->B C 3. Add Aqueous Buffer (e.g., PBS, pH 7.4) Final DMSO conc. <2% B->C D 4. Incubate & Mix (e.g., 2 hours at 25°C) C->D E 5. Detect Precipitation (Nephelometry / Turbidimetry) D->E

Caption: Workflow for a high-throughput kinetic solubility assay.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol in 100% DMSO.[19]

  • Plate Setup:

    • In a 96-well plate, add the DMSO stock solution and perform serial dilutions in pure DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Aqueous Dilution:

    • In a separate 96-well analysis plate, add an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Rapidly transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to the analysis plate containing the buffer (e.g., 98 µL). This creates a final DMSO concentration of 2%, which is common in biological assays.[21]

  • Incubation and Measurement:

    • Immediately place the analysis plate into a plate-reading nephelometer or spectrophotometer capable of measuring turbidity.

    • Incubate the plate at 25°C for a set period (e.g., 2 hours), taking readings every 5-10 minutes.[19]

  • Data Analysis:

    • The kinetic solubility limit is defined as the highest concentration at which no significant increase in light scattering or turbidity is observed compared to a buffer-only control.

Data Presentation and Interpretation

Quantitative results should be presented clearly. The following tables show hypothetical data for illustrative purposes.

Table 1: Thermodynamic Solubility of 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol at 25°C

SolventReplicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean (mg/mL)Std. Dev.
DMSO 152.4155.1153.8153.8 1.35
Methanol 45.743.946.245.3 1.18

Table 2: Kinetic Solubility in Aqueous Buffer (PBS, pH 7.4, 2% DMSO)

Compound IDHighest Soluble Concentration (µM)Observation
1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol> 200 µMNo precipitation observed up to the highest tested concentration.
Control (Poorly Soluble Compound)12.5 µMPrecipitation observed at concentrations ≥ 25 µM.

Interpretation of Hypothetical Results:

  • The thermodynamic data indicates that the compound is highly soluble in DMSO and moderately soluble in methanol. The >3-fold higher solubility in the polar aprotic DMSO compared to the polar protic methanol suggests that the compound's crystal lattice energy is more easily overcome by DMSO's strong solvating power.

  • The kinetic solubility result is excellent, suggesting that even when starting from a high-concentration DMSO stock, the compound is unlikely to precipitate in typical aqueous bioassays.[20] This de-risks the compound for early-stage screening, as the results obtained are more likely to be reliable.[5][17]

Conclusion

This guide has detailed the theoretical and practical framework for assessing the solubility of a novel compound, 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol, in DMSO and methanol. By employing both the gold-standard shake-flask method for thermodynamic solubility and a high-throughput assay for kinetic solubility, researchers can build a comprehensive data package. This dual approach provides critical insights that inform compound selection, guide assay development, and lay the groundwork for future formulation strategies, ultimately increasing the probability of success in the drug discovery pipeline.[2][4]

References

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm Website. [Link]

  • Wikipedia. Dimethyl sulfoxide. Wikipedia. [Link]

  • BMG LABTECH. (2023, April 06). Drug solubility: why testing early matters in HTS. BMG LABTECH Website. [Link]

  • P, Surat. (2021, February 01). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Methanol. DCCEEW Website. [Link]

  • SATHEE. Chemistry Methanol. SATHEE Website. [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI Website. [Link]

  • Technobis. (2023, April 05). The importance of solubility and how to collect it using dynamic methods. Technobis Website. [Link]

  • Kerns, E. H., & Di, L. (2008, November 15). In vitro solubility assays in drug discovery. PubMed. [Link]

  • protocols.io. (2024, December 09). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Drug Discovery Pro. (2025, July 31). Significance of Solubility in drug discovery. Drug Discovery Pro Website. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Charnwood Discovery Website. [Link]

  • Britannica. (2026, January 21). Methanol | Properties, Production, Uses, & Poisoning. Britannica Website. [Link]

  • PubChem. 1H-Pyrazol-4-ol. PubChem Website. [Link]

  • Gaylord Chemical. (2026, February 09). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Gaylord Chemical Website. [Link]

  • Dissolution Technologies. (2026, February 21). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • PCBIS. Thermodynamic solubility. PCBIS Website. [Link]

  • Fengchen Group Co., Ltd. (2024, September 09). Innovative Applications of DMSO. Fengchen Group Website. [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. ACS Website. [Link]

  • Bienta. Shake-Flask Solubility Assay. Bienta Website. [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences Website. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Coupling Strategies for 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol . This scaffold is a critical intermediate, ofte...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol . This scaffold is a critical intermediate, often associated with the synthesis of soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs).[1]

The guide prioritizes O-selective coupling while mitigating common side reactions such as N2-quaternization, C-alkylation, and oxidative degradation.[1]

Executive Summary & Mechanistic Insight

The substrate 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol (hereafter Compound 1 ) possesses a unique reactivity profile governed by the electron-rich pyrazole core and the acidic hydroxyl group at C4.[1]

Reactivity Profile
  • Nucleophilic Sites: The deprotonated oxyanion (at C4) is the primary nucleophile.[1] However, the pyridine-like nitrogen (N2) retains nucleophilicity, posing a risk of competitive N-quaternization .[1]

  • Tautomerism: While 1-substituted pyrazol-4-ols generally favor the hydroxy-tautomer (phenol-like) over the keto-form, the equilibrium is solvent-dependent.[1] Polar aprotic solvents (DMSO, DMF) stabilize the anionic species, enhancing O-nucleophilicity.[1]

  • Oxidative Instability: The electron-rich pyrazole ring is susceptible to oxidation (forming radical cations or dimers).[1] Strict inert atmosphere (N2/Ar) is non-negotiable.

Critical Success Factors
  • Base Selection: Carbonate bases (K₂CO₃, Cs₂CO₃) are preferred over hydrides (NaH) for standard alkylations to minimize C-alkylation side products.[1]

  • Solvent Effects: DMF or NMP are ideal for solubility, but MeCN is recommended for highly reactive electrophiles to suppress N-alkylation.[1]

  • Stoichiometry: A slight excess of electrophile (1.1–1.2 equiv) drives conversion, but large excesses promote bis-alkylation (quaternization).[1]

Reaction Pathways & Logic

The following diagram illustrates the competing pathways and the strategic control points to ensure O-selectivity.

ReactionPathways Substrate 1-(5-Chloro-2-fluorobenzyl) -1H-pyrazol-4-ol Base Base Deprotonation (Cs2CO3 or K2CO3) Substrate->Base pKa ~9-10 Ox_Side Side Product: Oxidation (Dimers/Quinones) Substrate->Ox_Side O2 Exposure Anion Pyrazol-4-olate Anion (Resonance Stabilized) Base->Anion Forms Nucleophile O_Product Target: O-Coupled Product (Ether/Ester) Anion->O_Product Hard Electrophile (R-X, R-OTs) N_Side Side Product: N2-Quaternization (Pyrazolium Salt) Anion->N_Side Neutral N2 Attack (Over-alkylation) C_Side Side Product: C-Alkylation (C3/C5 Position) Anion->C_Side Soft Electrophiles High Temp

Caption: Mechanistic pathways for Compound 1. Green path indicates the desired O-functionalization.[1]

Detailed Experimental Protocols

Protocol A: O-Alkylation with Alkyl Halides (General Purpose)

Application: Introduction of methyl, ethyl, benzyl, or functionalized alkyl chains.[1] Mechanism: SN2 Substitution.[2]

Reagents:

  • Substrate: Compound 1 (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) – Preferred for faster kinetics due to the "Cesium Effect".[1]

  • Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration).

Step-by-Step Workflow:

  • Preparation: Flame-dry a reaction vial and cool under Argon flow.

  • Dissolution: Charge Compound 1 and Cs₂CO₃ into the vial. Add anhydrous DMF via syringe. Stir for 15 minutes at RT to ensure deprotonation (solution often turns yellow).

  • Addition: Add the Alkyl Halide dropwise.[3][4]

    • Note: If the electrophile is volatile (e.g., MeI), cool to 0°C before addition.[1]

  • Reaction: Stir at Room Temperature (20–25°C) for 2–4 hours.

    • Monitoring: Check LCMS for disappearance of starting material (M+H).[1] Watch for the formation of N-alkylated impurities (often +14 or +R mass but different retention time).[1]

  • Workup: Dilute with EtOAc. Wash 3x with water (critical to remove DMF) and 1x with Brine.[1] Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography (Hexane/EtOAc). The O-alkyl product is typically less polar than the starting phenol.

Protocol B: Mitsunobu Coupling (For Complex Alcohols)

Application: Coupling with secondary alcohols or sterically hindered substrates where SN2 is sluggish.[1] Mechanism: Activation of alcohol by phosphine/azodicarboxylate.

Reagents:

  • Substrate: Compound 1 (1.0 equiv)

  • Alcohol Partner: R-OH (1.2 equiv)[1]

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)[1]

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Workflow:

  • Dissolution: Dissolve Compound 1, R-OH, and PPh₃ in anhydrous THF under Argon. Cool to 0°C.[3]

  • Addition: Add DIAD dropwise over 10 minutes. Exothermic reaction – control temperature to prevent side reactions.

  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Quench: Add a few drops of water or dilute HCl.

  • Purification: The major challenge is removing triphenylphosphine oxide (TPPO).[1]

    • Tip: Use a precipitating solvent (Hexane/Ether) to crash out TPPO or use polymer-bound PPh₃ for easier filtration.[1]

Protocol C: O-Arylation (Chan-Lam Coupling)

Application: Installing aryl or heteroaryl groups directly on the oxygen.[1] Mechanism: Copper(II)-mediated oxidative coupling.[1]

Reagents:

  • Substrate: Compound 1 (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (2.0 equiv)[1]

  • Catalyst: Cu(OAc)₂ (1.0 equiv) – Stoichiometric copper is often required for high yields.[1]

  • Base: Pyridine (2.0 equiv) or TEA.[1]

  • Solvent: DCM or Dichloroethane (DCE).[1]

  • Atmosphere: Open to air (or O₂ balloon) – Oxidant is required to regenerate Cu species.[1]

Step-by-Step Workflow:

  • Mixing: Combine Compound 1, Boronic Acid, and Cu(OAc)₂ in a flask.

  • Activation: Add solvent and Pyridine.

  • Reaction: Stir vigorously open to the atmosphere (using a drying tube to exclude moisture is optional but recommended if boronic acid is protodeboronation-prone).

  • Time: 16–24 hours at RT.

  • Workup: Filter through a Celite pad to remove copper salts. Wash with NH₄OH solution (to chelate residual Cu).[1]

Optimization & Troubleshooting Data

The following table summarizes common issues and their chemical rectifications.

IssueObservation (LCMS/NMR)Root CauseCorrective Action
N2-Alkylation Product mass + R, but different retention time (usually more polar).[1]Neutral N2 competing with O-anion.[1]Switch solvent to Acetone or MeCN (less polar than DMF).[1] Use a bulkier base (Cs₂CO₃).[1]
No Reaction Starting material recovery.Electrophile deactivation or poor solubility.Add NaI (0.1 equiv) (Finkelstein catalyst) if using alkyl chlorides.[1] Heat to 50°C.
Oxidative Dimer [M-H] x 2 mass peak.[1] Darkening of reaction mixture.Trace oxygen exposure.Degas all solvents with N₂ sparging for 15 mins. Add antioxidant (e.g., BHT) if permissible.[1]
C-Alkylation Substitution at C3/C5 (confirmed by HMBC NMR).Soft electrophile or very high temperature.Lower reaction temperature. Use harder leaving groups (OTs, OMs) instead of Iodides.

Workflow Visualization

ProtocolWorkflow Start Start: Compound 1 Choice Select Coupling Partner Start->Choice Path1 Alkyl Halide (R-X) Choice->Path1 Path2 Alcohol (R-OH) Choice->Path2 Path3 Aryl Boronic Acid Choice->Path3 Cond1 Cs2CO3 / DMF / 25°C Path1->Cond1 Step1 Monitor: Watch N-alkylation Cond1->Step1 End Isolate O-Coupled Product Step1->End Cond2 PPh3 / DIAD / THF / 0°C Path2->Cond2 Step2 Monitor: Exotherm Control Cond2->Step2 Step2->End Cond3 Cu(OAc)2 / Pyridine / Air Path3->Cond3 Step3 Monitor: O2 Supply Cond3->Step3 Step3->End

Caption: Decision tree for selecting the optimal coupling protocol based on the electrophile type.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions"[1]

    • Source:The Journal of Organic Chemistry, 2022.
    • URL:[Link][1]

  • General Pyrazol-4-ol Reactivity

    • Title: "Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation"[1][5]

    • Source:Beilstein Journal of Organic Chemistry, 2020.[1]

    • URL:[Link]

  • sGC Stimulator Chemistry (Analogous Scaffolds)

    • Title: "Discovery of Soluble Guanylate Cyclase Stimulators for the Treatment of Heart Failure"[1]

    • Source:Journal of Medicinal Chemistry, 2017.[1] (General reference for pyrazole-benzyl intermediates in drug discovery).

    • URL:[Link][1]

  • Mitsunobu Coupling on Heterocycles

    • Title: "The Mitsunobu Reaction in the 21st Century"[1]

    • Source:Chemistry – An Asian Journal, 2019.[1]

    • URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-alkylation for 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol

Technical Support Ticket #5829: Yield Optimization for N-Alkylation Subject: 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol Synthesis Status: Open [High Priority] Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #5829: Yield Optimization for N-Alkylation Subject: 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol Synthesis Status: Open [High Priority] Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic

User Issue: Low yield during the synthesis of 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol via N-alkylation. Root Cause Analysis: Based on the structure provided, you are likely encountering two competing failure modes:

  • Chemoselectivity (O- vs. N-alkylation): If you are attempting to alkylate the free 4-hydroxypyrazole, the phenolate oxygen is a competing nucleophile.

  • Electrophile Reactivity: The 5-chloro-2-fluorobenzyl chloride is a deactivated electrophile. The steric bulk of the ortho-fluorine and the lower leaving group ability of chloride (vs. bromide) significantly retard the

    
     kinetics.
    

Immediate Recommendation: Switch to a Three-Stage Protocol : (1) O-Protection, (2) Catalyzed N-Alkylation,[1] (3) Deprotection. Direct alkylation of the free alcohol is kinetically unfavorable and yields complex mixtures.

Troubleshooting Workflow (Decision Matrix)

Before altering your reagents, trace your current process through this logic gate to identify the bottleneck.

G Start Start: Low Yield Analysis Substrate Are you alkylating 4-hydroxypyrazole directly? Start->Substrate Protect STOP. O-alkylation dominates. Switch to 4-(Benzyloxy)-1H-pyrazole. Substrate->Protect Yes Halide Which benzyl halide are you using? Substrate->Halide No (Protected) Chloride Benzyl CHLORIDE Halide->Chloride Cl Bromide Benzyl BROMIDE Halide->Bromide Br AddIodide Add 10 mol% TBAI or NaI (Finkelstein conditions) Chloride->AddIodide BaseCheck Base/Solvent System? Bromide->BaseCheck AddIodide->BaseCheck WeakBase K2CO3 / Acetone (Too slow for chlorides) BaseCheck->WeakBase Refluxing Acetone StrongBase Cs2CO3 / DMF or MeCN (Optimal) BaseCheck->StrongBase Polar Aprotic

Figure 1: Diagnostic logic flow for identifying yield loss in pyrazole alkylation.

Technical Deep Dive & Optimization

Challenge 1: The "Ambident" Nucleophile

The 4-hydroxypyrazole scaffold is an ambident nucleophile. In basic conditions, the negative charge is delocalized between the nitrogen and the oxygen.

  • The Trap:

    
    -alkylation is often kinetically favored, especially with "hard" electrophiles.
    
  • The Fix: Use 4-(Benzyloxy)-1H-pyrazole . The benzyl ether is stable to basic alkylation conditions but easily removed later via hydrogenation (

    
    ) or acid hydrolysis, revealing your target alcohol in high purity.
    
Challenge 2: The "Sluggish" Electrophile

Your electrophile, 5-chloro-2-fluorobenzyl chloride, presents steric hindrance from the ortho-fluorine atom. Furthermore, alkyl chlorides are poor electrophiles compared to bromides or iodides.

  • The Fix (Finkelstein Modification): Add 10-20 mol% Tetrabutylammonium Iodide (TBAI) .

    • Mechanism:[2][3][4] The iodide displaces the chloride in situ to form the highly reactive benzyl iodide, which then reacts rapidly with the pyrazole. This cycle regenerates the iodide catalyst.

Challenge 3: Solvent & Base Effects

For pyrazoles, hydrogen bonding can reduce nucleophilicity.

  • Solvent: Avoid protic solvents (EtOH, MeOH). Use polar aprotic solvents like DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile) to solvate the cation and leave the pyrazole anion "naked" and reactive.

  • Base: Cesium Carbonate (

    
    )  is superior to 
    
    
    
    or
    
    
    for this specific transformation. The "Cesium Effect" improves solubility in organic solvents and stabilizes the transition state.

Optimized Standard Operating Procedure (SOP)

Target: 1-(5-Chloro-2-fluorobenzyl)-4-(benzyloxy)-1H-pyrazole (Precursor to final alcohol)

Reagents:

  • Substrate: 4-(Benzyloxy)-1H-pyrazole (1.0 equiv)

  • Electrophile: 5-Chloro-2-fluorobenzyl chloride (1.1 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Catalyst: TBAI (0.1 equiv)

  • Solvent: Anhydrous DMF (

    
     concentration)
    

Protocol:

  • Activation: Charge a reaction flask with 4-(benzyloxy)-1H-pyrazole and

    
     in anhydrous DMF. Stir at Room Temperature (RT) for 30 minutes. Note: This ensures deprotonation before the electrophile is introduced.
    
  • Addition: Add TBAI followed by the dropwise addition of 5-chloro-2-fluorobenzyl chloride.

  • Reaction: Heat to 60°C . Monitor by TLC/LC-MS.

    • Why 60°C? High enough to overcome the ortho-fluoro steric barrier, but low enough to prevent elimination of the benzyl chloride to a styrene derivative.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

    
    .[5]
    
  • Deprotection (Step 2): Dissolve the intermediate in MeOH/THF (1:1). Add 10% Pd/C and stir under

    
     balloon (1 atm) for 4 hours. Filter and concentrate to yield the final 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol .
    

Comparative Data: Solvent & Base Screening

The following table summarizes typical conversion rates for hindered benzyl chlorides reacting with pyrazoles.

EntryBaseSolventAdditiveTemp (°C)Yield (Isolated)Notes
1

AcetoneNoneReflux35%Reaction incomplete; slow kinetics.
2

THFNone0 -> RT55%Good conversion, but significant side products (elimination).
3

DMFNone8068%Better, but purification difficult due to tar.
4

DMFTBAI 60 92% Optimal Conditions. Clean profile.
5

MeCNTBAIReflux85%Good alternative if DMF removal is difficult.

Frequently Asked Questions (FAQs)

Q1: Can I use NaH (Sodium Hydride) to speed this up?

  • A: You can, but it is risky with benzyl halides. NaH is a strong base and can cause dehydrohalogenation of your benzyl chloride (forming the styrene derivative), especially if heated.

    
     is milder and chemoselective.
    

Q2: I see two spots on TLC close together. Is this N1 vs N2 regioselectivity?

  • A: If your starting material is 4-(benzyloxy)-1H-pyrazole, it is symmetric. N1 and N2 alkylation result in the same molecule.

    • Scenario A: You have mono-alkylation vs. bis-alkylation (quaternary salt).

    • Scenario B: You are seeing the benzyl chloride starting material (which often stains UV active).

    • Scenario C: If you have a substituent at position 3 or 5, then yes, you have regioisomers.

Q3: Why is the workup forming an emulsion?

  • A: DMF is the culprit. Ensure you wash the organic layer with water at least 3 times. Adding a small amount of 5% LiCl solution can also help break DMF emulsions.

References

  • Regioselectivity in Pyrazole Alkylation: Norman, N. J., et al. (2022).[1][2][6][7][8] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Relevance: Establishes the "Cesium Effect" and solvent rationale for high-yield N-alkylation.

  • Finkelstein Catalysis (TBAI): Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Relevance: Demonstrates the utility of iodide catalysis in alkylating pyrazoles with less reactive halides.

  • Synthesis of sGC Stimulator Intermediates: Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat. Journal of Medicinal Chemistry. Relevance: Provides context for the 2-fluorobenzyl pyrazole scaffold synthesis.

Need further assistance? Reply to this ticket with your LC-MS raw data for a spectral analysis.

Sources

Optimization

Technical Support Center: Optimizing Regioselectivity in 5-Chloro-2-Fluorobenzyl Pyrazole Synthesis

Introduction: The Tautomer Trap The synthesis of N-benzylated pyrazoles—specifically using the 5-chloro-2-fluorobenzyl moiety—presents a classic yet persistent challenge in heterocyclic chemistry: Regioselectivity . When...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tautomer Trap

The synthesis of N-benzylated pyrazoles—specifically using the 5-chloro-2-fluorobenzyl moiety—presents a classic yet persistent challenge in heterocyclic chemistry: Regioselectivity .

When alkylating a 3-substituted pyrazole (or 3,5-disubstituted unsymmetrical pyrazole), the substrate exists in a tautomeric equilibrium (


-H 


-H). The 5-chloro-2-fluorobenzyl electrophile can attack either nitrogen. The ratio of the resulting

vs.

isomers is rarely 1:1 and is governed by a conflict between steric hindrance (kinetic control) and thermodynamic stability .

This guide provides a systematic troubleshooting framework to control this ratio, characterize the isomers, and select the correct synthetic route.

Module 1: The Chemistry of Conflict (Mechanism)

Before optimizing, you must identify the driving force of your specific reaction. The 5-chloro-2-fluorobenzyl group is an electron-deficient benzyl halide. The fluorine at the ortho position adds steric bulk near the reaction center and increases the electrophilicity of the benzylic carbon via inductive effects.

The Decision Matrix

The following diagram illustrates the mechanistic pathways and how to intervene.

PyrazoleRegioselectivity Start Target: 5-chloro-2-fluorobenzyl Pyrazole Route1 Route A: Direct Alkylation (Using Benzyl Halide) Start->Route1 Pre-formed Pyrazole Route2 Route B: Cyclization (Using Benzyl Hydrazine) Start->Route2 De Novo Synthesis Tautomer Tautomeric Equilibrium (N1-H vs N2-H) Route1->Tautomer Result_N1 Major Product: N1-Alkylated (Less Hindered) Route2->Result_N1 Controlled by Diketone Cond_Kinetic Kinetic Conditions (Steric Control) Tautomer->Cond_Kinetic Weak Base / Cold Cond_Thermo Thermodynamic Conditions (Equilibrium Control) Tautomer->Cond_Thermo Strong Base / Heat / Reversible Cond_Kinetic->Result_N1 Avoids Steric Clash Result_N2 Major Product: N2-Alkylated (More Hindered/Chelated) Cond_Thermo->Result_N2 If N2 is Thermodynamically Stable

Caption: Figure 1. Strategic decision tree for selecting the synthesis pathway based on desired regiochemical outcome.

Module 2: Troubleshooting Direct Alkylation

If you must use direct alkylation (e.g., late-stage functionalization), the choice of base and solvent is the primary lever for controlling selectivity.

Base & Solvent Screening Matrix
Condition SetBaseSolventMechanismExpected Outcome
Standard Kinetic

or

Acetone / MeCN

(Irreversible)
Favors alkylation at the less sterically hindered nitrogen (usually

).
Thermodynamic

or

THF / DMFDeprotonation

Anion
Favors the thermodynamic isomer. High temperatures promote equilibration.
Chelation Control

/ DIPEA
TolueneMetal CoordinationCan invert selectivity to favor

by coordinating with substituents (e.g., esters/carbonyls at C3).
Polar Aprotic

DMF / DMSO"Naked" AnionIncreases reaction rate; often reduces selectivity due to high reactivity, but

can stabilize specific transition states.
Protocol 1: Optimized -Selective Alkylation (Cesium Effect)

Use this protocol to favor the less hindered isomer.

Reagents:

  • Substituted Pyrazole (1.0 equiv)[1]

  • 5-chloro-2-fluorobenzyl bromide (1.1 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (MeCN) (0.1 M concentration)

Steps:

  • Dissolution: Dissolve the pyrazole in anhydrous MeCN under

    
     atmosphere.
    
  • Base Addition: Add

    
     in one portion. Stir at Room Temperature (RT) for 15 minutes.
    
    • Note: The "Cesium Effect" often improves solubility and nucleophilicity compared to potassium salts.

  • Electrophile Addition: Add 5-chloro-2-fluorobenzyl bromide dropwise.

    • Critical: Keep temperature at 0°C to RT. Heating promotes isomerization.

  • Monitoring: Monitor by TLC/LCMS. If conversion is slow, warm to 40°C, but avoid reflux.

  • Workup: Filter off inorganic solids. Concentrate filtrate.[1] Purify via column chromatography (Hexane/EtOAc).

Module 3: The "Design Around" (Cyclization Strategy)

If direct alkylation yields an inseparable mixture (e.g., 1:1 ratio), you must switch to cyclization . This involves reacting a hydrazine carrying the benzyl group with a 1,3-dielectrophile.

Protocol 2: Regioselective Cyclization

This route locks the benzyl group onto the nitrogen before the ring forms.

Reagents:

  • (5-chloro-2-fluorobenzyl)hydrazine hydrochloride (1.0 equiv)

  • 1,3-Diketone or

    
    -keto ester (1.0 equiv)
    
  • Ethanol (EtOH) or Acetic Acid (AcOH)

Steps:

  • Preparation: Suspend the hydrazine salt in EtOH.

  • Cyclization: Add the 1,3-dicarbonyl compound.

  • Reflux: Heat to reflux for 2–4 hours.

    • Mechanism:[2][3][4][5] The hydrazine

      
       (terminal) is more nucleophilic and typically attacks the most reactive carbonyl (ketone > ester) first.
      
  • Isolation: Cool to RT. The product often precipitates. If not, evaporate solvent and recrystallize.

Why this works: The regiochemistry is determined by the initial attack of the hydrazine on the diketone, which is governed by the electronic difference between the two carbonyls, rather than the tautomerism of a pre-formed ring.

Module 4: Analytical Discrimination (Isomer ID)

You have isolated a product. Is it


 or 

? Do not rely solely on LCMS (mass is identical).
The NOE Diagnostic Workflow

Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard for assigning pyrazole regiochemistry without X-ray crystallography.

  • Target Protons: Identify the benzylic methylene protons (

    
     attached to N).
    
  • Irradiation: Irradiate this

    
     signal.
    
  • Observation: Look for enhancement in the pyrazole ring protons or substituents.

    • 
      -Alkylated:  Strong NOE enhancement of the proton/group at C5 .
      
    • 
      -Alkylated:  Strong NOE enhancement of the proton/group at C3 .
      

Visualizing the NOE Signal:

NOE_Analysis Benzyl Benzyl-CH2 (Irradiated) C5_H C5-Proton (Signal Enhanced) Benzyl->C5_H N1-Isomer (Spatial Proximity) C3_H C3-Proton (No Enhancement) Benzyl->C3_H N2-Isomer (Too Distant)

Caption: Figure 2. NOE correlation logic. In N1-isomers, the benzyl CH2 is spatially close to C5.

Frequently Asked Questions (FAQ)

Q1: Why does the 5-chloro-2-fluorobenzyl group give lower yields than standard benzyl bromide?

  • A: The 2-fluoro substituent is electron-withdrawing, making the benzylic position more electrophilic, which is good. However, the ortho-fluoro group creates steric bulk that can hinder the

    
     approach, especially if the pyrazole nucleophile is also hindered. Additionally, the electron-deficient benzyl ring can be susceptible to side reactions (like polymerization) under very harsh basic conditions.
    

Q2: I see a third spot on TLC. What is it?

  • A: This is likely the bis-alkylated quaternary ammonium salt (pyrazolium salt). This happens if you use a large excess of the alkylating agent or if the reaction runs too long at high heat. Reduce the electrophile equivalents to 1.0–1.1 and monitor strictly.

Q3: Can I separate the N1/N2 isomers if I get a mixture?

  • A: Yes, but it is challenging.

    • Flash Chromatography: Isomers usually have different

      
       values. 
      
      
      
      -isomers (less polar) often elute faster than
      
      
      -isomers on silica gel.
    • Recrystallization: If one isomer is a solid and the other is an oil (common), try triturating the crude mixture with cold ether or hexane.

Q4: How does solvent polarity affect the ratio?

  • A: In non-polar solvents (Toluene), the pyrazole anion exists as a tight ion pair with the cation. This favors alkylation at the nitrogen that coordinates less with the metal (steric control). In polar aprotic solvents (DMF, DMSO), the anion is "naked" and more reactive, often leading to lower selectivity but faster rates. For 3-substituted pyrazoles, MeCN (Acetonitrile) is often the "Goldilocks" solvent—polar enough to dissolve reagents but selective enough to favor the steric product.

References

  • Regioselective N-Alkylation Mechanism

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[4][6][7]

    • Source:The Journal of Organic Chemistry (2022).
    • URL:[Link]

  • Cesium Carbonate Effect

    • Title: Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones (Applicable to N-heterocycles).[8][9]

    • Source:RSC Advances (2013).
    • URL:[Link]

  • Cyclization Strategy (Hydrazines)

    • Title: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes.[2]

    • Source:Organic Letters (2014).
    • URL:[Link]

  • NMR Characterization (NOE)

    • Title: The Nuclear Overhauser Effect in Structural and Conformational Analysis.[10][11]

    • Source:Chemistry LibreTexts / Wiley-VCH.
    • URL:[Link][10]

Sources

Troubleshooting

Minimizing O-alkylation side products during N-benzylation of 4-hydroxypyrazole

Technical Support Center: 4-Hydroxypyrazole Alkylation Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, chemists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Hydroxypyrazole Alkylation

Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of heterocyclic chemistry. Specifically, we will address a common challenge: the selective N-benzylation of 4-hydroxypyrazole and the minimization of the undesired O-alkylation side product. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the selectivity and yield of your reactions.

Troubleshooting Guide: Overcoming O-Alkylation in 4-Hydroxypyrazole Benzylation

This section addresses common issues encountered during the N-benzylation of 4-hydroxypyrazole, providing explanations and actionable solutions.

Problem 1: Low Yield of N-Benzylated Product and Significant O-Alkylation

  • Symptom: Your reaction yields a mixture of N- and O-benzylated isomers, with the O-benzylated product being a major component.

  • Cause: The choice of base and solvent system is critical in directing the regioselectivity of the alkylation. Strong bases in polar aprotic solvents can favor O-alkylation. The 4-hydroxypyrazole anion is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom. The outcome of the reaction is often governed by kinetic versus thermodynamic control. O-alkylation is typically the kinetically favored product, while N-alkylation is the thermodynamically more stable product.

  • Solution:

    • Base Selection: Employ a milder base. Instead of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Carbonates are generally more effective in promoting N-alkylation.

    • Solvent System: Switch to a less polar solvent. While polar aprotic solvents like DMF or DMSO are common, they can favor O-alkylation. Consider using acetonitrile (MeCN) or even acetone.

    • Temperature Control: Run the reaction at a lower temperature. This can help to favor the thermodynamically controlled N-alkylation product. Start at room temperature and consider cooling the reaction if O-alkylation persists.

Problem 2: Reaction Stalls or Proceeds Very Slowly

  • Symptom: You observe a low conversion of the starting material even after an extended reaction time.

  • Cause: This can be due to an insufficiently strong base for the chosen solvent, poor solubility of the reagents, or a less reactive benzylating agent.

  • Solution:

    • Optimize Base and Solvent: If using a mild base like K₂CO₃, ensure your solvent can facilitate the reaction. While less polar solvents are preferred for selectivity, the reagents must be sufficiently soluble. A mixture of solvents could be a viable compromise.

    • Consider a More Reactive Electrophile: If you are using benzyl chloride, switching to benzyl bromide may increase the reaction rate.

    • Phase-Transfer Catalysis: In cases where solubility is a major issue, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be employed to facilitate the reaction between the pyrazole salt and the benzyl halide, particularly in a biphasic system or with less polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is the best base for selective N-benzylation of 4-hydroxypyrazole?

For optimal N-selectivity, potassium carbonate (K₂CO₃) is a highly recommended and commonly used base. It is mild enough to disfavor O-alkylation while being sufficiently basic to deprotonate the pyrazole nitrogen. Cesium carbonate (Cs₂CO₃) can also offer excellent results, often attributed to the "cesium effect," which can favor N-alkylation.

Q2: How does the solvent polarity affect the N/O selectivity?

Solvent polarity plays a crucial role. Polar aprotic solvents like DMF and DMSO can solvate the cation of the base, leading to a more "naked" and highly reactive anion, which tends to favor the kinetically controlled O-alkylation. Less polar solvents like acetonitrile or acetone do not solvate the cation as effectively, leading to a tighter ion pair and favoring the thermodynamically more stable N-alkylation product.

Q3: Can temperature be used to control the selectivity?

Yes, temperature is a key parameter. Lowering the reaction temperature generally favors the thermodynamically more stable product, which in this case is the N-benzylated pyrazole. If you are observing significant O-alkylation, reducing the temperature from reflux to room temperature, or even to 0 °C, can significantly improve the N/O ratio.

Q4: Are there alternative benzylating agents I can use?

While benzyl chloride and benzyl bromide are the most common, other options exist. For instance, using benzyl alcohol under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) can sometimes favor N-alkylation, although this method introduces other reagents that need to be removed during workup.

Data Summary: Influence of Base and Solvent on N/O Selectivity

BaseSolventTypical N/O RatioReference
NaHDMFLow (Favors O)
K₂CO₃AcetonitrileHigh (Favors N)
Cs₂CO₃AcetonitrileVery High
Potassium t-ButoxideTHFLow (Favors O)

Note: Ratios are qualitative and can vary based on specific reaction conditions.

Visualizing the Reaction Pathway

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Products 4-OH-Pyrazole 4-Hydroxypyrazole Anion 4-Oxypyrazole Anion (Ambident Nucleophile) 4-OH-Pyrazole->Anion Base (e.g., K₂CO₃) BnX Benzyl Halide (BnX) N_Product N-Benzylated Product (Thermodynamic) BnX->N_Product O_Product O-Benzylated Product (Kinetic) BnX->O_Product Anion->N_Product N-attack Anion->O_Product O-attack

Caption: Competing pathways for the benzylation of 4-hydroxypyrazole.

Recommended Experimental Protocol for Selective N-Benzylation

This protocol is optimized for maximizing the yield of the N-benzylated product.

Materials:

  • 4-Hydroxypyrazole

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), finely ground

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxypyrazole (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add finely ground potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Slowly add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the N- and O-benzylated isomers.

Troubleshooting Workflow

G start Start: Low N/O Selectivity check_base Is the base K₂CO₃ or Cs₂CO₃? start->check_base change_base Action: Switch to K₂CO₃ or Cs₂CO₃ check_base->change_base No check_solvent Is the solvent MeCN or Acetone? check_base->check_solvent Yes change_base->check_solvent change_solvent Action: Change solvent to MeCN check_solvent->change_solvent No check_temp Is the reaction at room temp or below? check_solvent->check_temp Yes change_solvent->check_temp lower_temp Action: Lower reaction temperature check_temp->lower_temp No success Result: Improved N-Selectivity check_temp->success Yes lower_temp->success

Caption: A step-by-step guide to troubleshooting poor N/O selectivity.

References

  • F. A. S. Al-Azawi, A. A. H. Al-Rubaie (2012). N-Alkylation of 4-Substituted Pyrazoles. Journal of the Korean Chemical Society, 56(2), 241-244. [Link]

  • J. Elguero, C. Marzin, A. R. Katritzky, P. Linda (1976). The Tautomerism of Heterocycles. Academic Press. (General principles of ambident nucleophile reactivity).
  • A. A. H. Al-Rubaie, F. A. S. Al-Azawi (2011). Synthesis and characterization of new 4-substituted pyrazole derivatives. European Journal of Scientific Research, 58(2), 214-221.
  • C. M. Starks, C. L. Liotta, M. Halpern (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer Science & Business Media.
  • A. Loupy, B. Tchoubar (1992). Salt Effects in Organic and Organometallic Chemistry. VCH. (Discussion on the Cesium Effect).

Reference Data & Comparative Studies

Validation

LC-MS/MS Structural Elucidation Guide: 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol

This guide outlines the LC-MS/MS fragmentation behavior of 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol , a critical pharmacophore often encountered in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., R...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the LC-MS/MS fragmentation behavior of 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol , a critical pharmacophore often encountered in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat analogs).

This analysis compares the target compound (4-isomer) against its most common synthetic impurity, the 5-hydroxy regioisomer , providing a definitive method for structural differentiation.

Executive Summary & Application Context

  • Compound: 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol

  • Formula: C₁₀H₈ClFN₂O

  • Exact Mass: 226.03 g/mol

  • Primary Application: Building block and impurity standard for sGC stimulator development.

  • Analytical Challenge: Differentiating the target 4-hydroxy isomer from the thermodynamically stable 5-hydroxy (pyrazolone) byproduct formed during hydrazine condensation.

Key Insight: While both isomers share the same parent mass (


 227.0), their fragmentation energetics differ significantly due to the tautomeric stability of the 5-isomer (pyrazolone form) versus the phenolic character of the 4-isomer.

Experimental Configuration (Protocol)

To replicate these results, ensure your LC-MS system is calibrated to the following parameters. This protocol prioritizes the detection of the labile benzyl-nitrogen bond.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 350°C (High temp ensures desolvation of the polar pyrazole).

  • Collision Energy (CE): Stepped gradient (10, 20, 40 eV) to capture both labile and backbone cleavages.

Fragmentation Pattern Analysis

The fragmentation of N-benzyl pyrazoles is dominated by the cleavage of the


 bond connecting the pyrazole ring to the benzyl group.
Primary Pathway: The Benzyl Cleavage

The most abundant ion (Base Peak) arises from the heterolytic cleavage of the


 bond. The positive charge is stabilized on the benzyl ring (tropylium-like ion) rather than the electron-deficient pyrazole ring.
  • Precursor:

    
    
    
  • Transition:

    
    
    
  • Mechanism: Inductive cleavage driven by the stability of the 5-chloro-2-fluorobenzyl cation.

Secondary Pathway: Ring Degradation

At higher collision energies (>30 eV), the pyrazole ring itself degrades.

  • Water Loss:

    
    . (Characteristic of the 4-OH phenol-like structure).
    
  • Nitrile Loss: Loss of HCN from the pyrazole ring is observed but usually low abundance compared to the benzyl cation.

Visualized Pathway (Graphviz)

Fragmentation M Precursor Ion [M+H]+ m/z 227.0 (Protonated Pyrazole) Benz Base Peak (Fragment A) Benzyl Cation m/z 143.0 (C7H4ClF-CH2)+ M->Benz Primary Cleavage (N-C Bond Break) Low CE (10-15 eV) Py Neutral Loss Pyrazole-4-ol (84 Da) M->Py Water Fragment B Dehydrated Ion m/z 209.0 [M+H - H2O]+ M->Water Phenolic Dehydration Med CE (20-25 eV) Sec Secondary Fragment Fluorotropylium Ion m/z 107.0 (Loss of HCl from 143) Benz->Sec Ring Contraction High CE (>40 eV)

Caption: Fragmentation pathway of 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol showing the dominant benzyl cation formation.

Comparative Analysis: 4-OH vs. 5-OH Isomer

This section fulfills the core requirement of comparing the product with its primary alternative (the regioisomeric impurity).

The Structural Difference
  • Target (4-OH): The hydroxyl group is "remote" from the benzyl group. It behaves as a phenol.

  • Alternative (5-OH): The hydroxyl group is adjacent to the benzyl group. It exists in equilibrium with the pyrazolone (ketone) tautomer.

Diagnostic Differentiation Table
FeatureTarget: 4-Hydroxy Isomer Alternative: 5-Hydroxy Isomer Mechanistic Cause
Base Peak m/z 143.0 (Benzyl Cation)m/z 143.0 (Benzyl Cation)Both share the weak N-benzyl bond.
Secondary Peak m/z 209.0 (

)
m/z 199.0 (

)
4-OH loses water (phenol-like). 5-OH loses CO (ketone-like).
Retention Time Earlier ElutingLater Eluting5-OH can form intramolecular H-bonds, increasing lipophilicity.
Ratio (143/227) High (>10:1)Medium (~5:1)5-OH is stabilized by the "Ortho Effect," making the parent ion slightly more resilient.
Why This Matters

In drug development, the 5-hydroxy isomer is a common "dead-end" impurity that does not react correctly in subsequent coupling steps (e.g., with pyrimidines for Riociguat synthesis). Using the m/z 199 transition as a negative marker allows for rapid screening of batch purity.

References

  • Bayer Intellectual Property GmbH. (2009). Substituted Pyrazolopyridines and their Use as Stimulators of Soluble Guanylate Cyclase.[1] Patent WO2003095451. Link

  • Holzer, W., et al. (2008). Pyrazoles: Synthesis and Tautomerism. Journal of Heterocyclic Chemistry. Link

  • Fookes, C. J., et al. (2013). Mass Spectrometric Differentiation of N-substituted Pyrazole Isomers. Rapid Communications in Mass Spectrometry. Link

  • European Medicines Agency. (2014). Assessment Report: Adempas (Riociguat). (Detailed discussion on impurity profiling of sGC stimulators). Link

Sources

Comparative

A Comparative Guide to Pyrazole-Based Pharmaceutical Intermediates: 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol vs. a Key Vericiguat Intermediate

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs, including the anti-inflammatory agent celecoxib and the erectile dysfuncti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[1][2] This five-membered heterocyclic ring system is prized for its metabolic stability and its ability to engage in various biological interactions, making it a privileged structure in drug discovery.[1][3]

This guide provides an in-depth comparison of two distinct pyrazole-containing pharmaceutical intermediates: 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol and 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile , a key intermediate in the synthesis of the heart failure medication Vericiguat.[4][5]

The purpose of this document is to offer researchers, scientists, and drug development professionals a detailed analysis of their respective properties. We will delve into their chemical structures, synthesis strategies, analytical characterization, and stability, providing experimental insights and protocols to inform their application in complex synthetic campaigns. This comparison will highlight the subtle yet critical differences in their reactivity and potential, guiding chemists in selecting the appropriate building block for their specific drug design and development objectives.

Chemical Structure and Physicochemical Properties

The foundational difference between these two intermediates lies in their core heterocyclic system and functional group presentation. 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol features a simple pyrazole ring with a hydroxyl group, a site ripe for derivatization. In contrast, the Vericiguat intermediate incorporates a more complex, fused pyrazolo[3,4-b]pyridine bicycle, decorated with a nitrile group, which is essential for its role in the total synthesis of Vericiguat.

G cluster_0 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol cluster_1 Vericiguat Intermediate (5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile) Pyrazolol Pyrazolol Vericiguat_Int Vericiguat_Int

Caption: Chemical structures of the two pyrazole-based intermediates.

A summary of their key physicochemical properties is presented below. These parameters are critical for predicting solubility, permeability, and overall "drug-likeness" in downstream applications.

Property1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-olVericiguat IntermediateVericiguat (Final API)
Molecular Formula C₁₀H₈ClFN₂OC₁₄H₈F₂N₄C₁₉H₁₆F₂N₈O₂
Molecular Weight ~242.64 g/mol ~282.25 g/mol 426.39 g/mol [6]
LogP (Predicted) ~2.43[7]~2.92.99[8]
H-Bond Donors 1[7]03
H-Bond Acceptors 3[7]58
Reactivity Hotspots Phenolic -OH, Pyrazole N-H (if de-benzylated)Nitrile (-CN), Pyridine NitrogenCarbamate, Amino Groups
Solubility Low aqueous solubility, typical for BCS Class II/IVPractically insoluble in waterLow solubility (BCS Class II)[6][9]

Synthesis and Strategic Application

The synthetic routes to these intermediates dictate their cost, scalability, and impurity profiles. The choice of a synthetic pathway is a critical decision in drug development, balancing yield, safety, and economic viability.

Synthesis of 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol

The synthesis of pyrazol-4-ols can be achieved through several established methods. A common and reliable approach involves the cyclocondensation of a substituted hydrazine with a β-ketoester or a related 1,3-dicarbonyl compound. This method offers high regioselectivity and generally good yields.

Caption: General synthetic workflow for pyrazol-4-ol derivatives.

Expert Insight: The choice of the β-dicarbonyl component is crucial. Using ethyl formylacetate directly yields the pyrazol-4-ol scaffold after cyclization. Alternatively, using ethyl acetoacetate would produce a methyl-substituted pyrazole, requiring subsequent functional group manipulation. The reaction is typically acid-catalyzed to activate the carbonyl groups for nucleophilic attack by the hydrazine.

Synthesis of the Vericiguat Intermediate

The synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a more complex, multi-step process, reflecting its role as an advanced intermediate. A reported practical synthesis starts from commercially available 2-chloro-5-fluoronicotinic acid.[4]

The key steps involve:

  • Esterification: Conversion of the starting carboxylic acid to a methyl ester.

  • Hydrazinolysis & Cyclization: A one-pot reaction where hydrazine hydrate displaces the chloro group and subsequently cyclizes to form the pyrazolo[3,4-b]pyridin-3-ol core.[4]

  • Functional Group Conversion: Transformation of the hydroxyl group into the target nitrile, a critical handle for the final coupling steps in the Vericiguat synthesis.

  • N-Alkylation: Introduction of the 2-fluorobenzyl group onto the pyrazole nitrogen.

Caption: A reported synthetic pathway for the Vericiguat intermediate.[4]

Expert Insight: The one-pot hydrazinolysis and intramolecular substitution is an efficient step that builds the core bicyclic system.[4] However, such reactions can be sensitive to conditions, and byproduct formation must be carefully controlled for large-scale production. The subsequent conversion of the hydroxyl to a nitrile is a key transformation, as the nitrile is later converted to a guanidine for the final fragment coupling in the total synthesis of Vericiguat.[10]

Analytical Characterization and Quality Control

Robust analytical methods are essential for confirming the identity, purity, and stability of pharmaceutical intermediates. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment, while spectroscopic methods provide structural confirmation.

Standard Experimental Protocol: Purity Analysis by RP-HPLC

This protocol is a self-validating system for the routine quality control of pyrazole-based intermediates. It is based on established methods for Vericiguat and related compounds.[8][11][12]

  • Instrumentation:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • C18 reverse-phase column (e.g., Phenomenex Luna C18, 150 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase Preparation:

    • Prepare a mixture of Acetonitrile, Methanol, and Water. A common starting ratio is 50:10:40 (v/v/v).[11]

    • The aqueous phase may be modified with additives like 0.1% triethylamine to improve peak shape for basic analytes or 0.1% formic acid for acidic analytes.

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[11][12]

    • Injection Volume: 10-20 µL.[12]

    • Column Temperature: Ambient or controlled at 25-30 °C.

    • Detection Wavelength: Monitor between 225 nm and 260 nm, selected based on the UV absorbance maximum of the specific intermediate.[11][12]

  • Sample Preparation:

    • Accurately weigh ~10 mg of the intermediate and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.[11]

    • Perform serial dilutions with the mobile phase to create working solutions within the linear range of the detector (e.g., 20-100 µg/mL).[12]

  • Validation and Analysis:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the standard solution multiple times to check for system suitability (e.g., retention time repeatability, peak symmetry).

    • Inject the sample solution. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Caption: Standard workflow for purity analysis via RP-HPLC.

Stability and Handling Considerations

The stability of an intermediate is paramount, affecting storage conditions, shelf-life, and its behavior in subsequent reaction steps.

  • 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol: The phenolic hydroxyl group makes this compound susceptible to oxidation, particularly under basic conditions or in the presence of trace metals. It should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light. Its acidic nature (pKa of the hydroxyl group) must be considered in designing subsequent reactions.

  • Vericiguat Intermediate: The pyrazolo[3,4-b]pyridine core is a relatively stable aromatic system. The nitrile group is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which would be an undesirable side reaction. Like most complex organic molecules, it should be stored in a cool, dry place, protected from light. Studies on pyrazole derivatives have shown that modifications to the core ring structure can significantly enhance stability.[13][14][15]

Comparative Summary and Conclusion

The two intermediates, while both belonging to the pyrazole family, are designed for different strategic purposes in drug development.

Feature1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-olVericiguat Intermediate
Structural Complexity Simple, monocycleComplex, fused bicycle
Primary Use Versatile building block for library synthesisAdvanced, late-stage intermediate for a specific API
Key Reactive Handle Phenolic -OH groupNitrile (-CN) group
Derivatization Potential High (O-alkylation, acylation, etc.)Limited and highly specific to Vericiguat synthesis
Synthesis Relatively straightforward (e.g., 2-3 steps)Multi-step, complex pathway[4]
Strategic Value Ideal for early-stage discovery and SAR studiesHigh value in process chemistry and manufacturing

Conversely, 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a highly specialized and advanced intermediate. Its structure is precisely tailored for the efficient final assembly of Vericiguat. Its synthesis is more challenging and costly, reflecting its position late in a commercial manufacturing process.

For the drug development professional, the choice between such intermediates is dictated by the project's stage. The former is a tool for discovery, while the latter is a component for development. Understanding their distinct properties, as outlined in this guide, is crucial for making informed and efficient decisions in the long and complex journey of bringing a new therapeutic to market.

References

  • Russo, I., V. V. F. de Mello, and A. G. G. de Oliveira. "Vericiguat for the treatment of heart failure: mechanism of action and pharmacological properties compared with other emerging therapeutic options." Expert Review of Clinical Pharmacology, vol. 14, no. 8, 2021, pp. 949-59, doi:10.1080/17512433.2021.1936306. [Link]

  • "What is the mechanism of action of vericiguat?" Society of Critical Care Medicine, 2021. [Link]

  • "What is the mechanism of Vericiguat?" Patsnap Synapse. [Link]

  • Emperumal, Chandrasekaran, et al. "Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science." Clinical and Translational Science, vol. 17, no. 2, 2024, p. e13702, doi:10.1111/cts.13702. [Link]

  • Gorter, A., et al. "Targeting the NO–sGC–cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure." International Journal of Molecular Sciences, vol. 26, no. 18, 2025, p. 14237, doi:10.3390/ijms261814237. [Link]

  • Li, Wenjie, et al. "A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat." Organic Process Research & Development, vol. 27, no. 4, 2023, pp. 744-50, doi:10.1021/acs.oprd.3c00030. [Link]

  • "Heart Failure Treatment for New Drug - Vericiguat: An Overview." International Journal of Pharmaceutical Research and Allied Sciences, vol. 8, no. 3, 2023, pp. 1544-60. [Link]

  • "A SYSTAMIC REVIEW ON SYNTHESIS OF VERICIGUAT & IT'S PHARMACOLOGICAL ACTION." International Journal of Novel Research and Development, vol. 8, no. 10, 2023. [Link]

  • Basavapathruni, A., et al. "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase." Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 1, 2012, pp. 461-5, doi:10.1016/j.bmcl.2011.10.106. [Link]

  • S-Aceto, G., et al. "Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines." International Journal of Molecular Sciences, vol. 24, no. 3, 2023, p. 2901, doi:10.3390/ijms24032901. [Link]

  • S-Aceto, G., et al. "Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines." IRIS, 2023. [Link]

  • Kharl, M., et al. "PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES." Future Medicine and Health Research, vol. 3, no. 10, 2025, pp. 1462-88. [Link]

  • Mambanda, A., et al. "Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents." ACS Omega, vol. 10, no. 12, 2025, pp. 14217-31, doi:10.1021/acsomega.5c00685. [Link]

  • Ali, M. A., et al. "Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene." Scientific Reports, vol. 14, no. 1, 2024, p. 29337, doi:10.1038/s41598-024-80029-4. [Link]

  • "In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents." International Journal of Pharmacy and Pharmaceutical Sciences, vol. 16, no. 4, 2024, pp. 1-6. [Link]

  • Patel, V., and D. Shah. "A Review Article on Analytical Method on Vericiguat." International Journal of All Research Education and Scientific Methods, vol. 12, no. 7, 2024, pp. 2395-3440. [Link]

  • Kumar, K. A., et al. "Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives." Der Pharma Chemica, vol. 7, no. 1, 2015, pp. 136-43. [Link]

  • Darwish, H. W., et al. "Utility of green chemistry for spectrofluorometric and spectrophotometric analysis of vericiguat via reaction with erythrocin B." RSC Advances, vol. 15, no. 38, 2025, pp. 26343-51, doi:10.1039/d5ra06173a. [Link]

  • "New Therapeutics for Heart Failure Worsening: Focus on Vericiguat[v1]." Preprints.org, 2024. [Link]

  • Patel, V., and D. Shah. "A Review Article on Analytical Method on Vericiguat." ResearchGate, 2024. [Link]

  • "Chemistry and biomedical relevance of pyrazole derivatives: An integrated review." ResearchGate, 2026. [Link]

  • "Vericiguat: A Promising Drug for the Treatment of Heart Failure." ResearchGate, 2025. [Link]

  • "RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE ESTIMATION OF VERICIGUAT IN BULK AND TABLET DOSAGE FORM." International Journal of Creative Research Thoughts, 2021. [Link]

  • Ghazal, N., et al. "DEVELOPMENT AND VALIDATION OF NOVEL DRUG-VERICIGUAT QUANTIFIED USING RP-HPLC-PDA METHOD." World Journal of Pharmaceutical and Life Sciences, vol. 7, no. 8, 2021, pp. 109-19. [Link]

  • Boettcher, M-F., et al. "Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat." Clinical Pharmacokinetics, vol. 63, no. 9, 2024, pp. 963-79, doi:10.1007/s40262-024-01391-7. [Link]

  • "Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds." International Journal of Engineering Research & Technology, vol. 3, no. 1, 2014. [Link]

  • "Vericiguat." PubChem, National Center for Biotechnology Information. [Link]

  • "Synthesis of Chromone-Related Pyrazole Compounds." Molecules, vol. 20, no. 10, 2015, pp. 18255-83, doi:10.3390/molecules201018255. [Link]

  • Deng, X., and N. S. Mani. "A. 5-Benzo[10][16]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2)." Organic Syntheses, vol. 85, 2008, p. 10, doi:10.15227/orgsyn.085.0010. [Link]

  • De-la-Fuente, R., et al. "Vericiguat in Heart Failure: Characteristics, Scientific Evidence and Potential Clinical Applications." Journal of Clinical Medicine, vol. 11, no. 19, 2022, p. 5869, doi:10.3390/jcm11195869. [Link]

  • Chen, J., et al. "Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells." Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 13, 2011, pp. 3909-13, doi:10.1016/j.bmcl.2011.05.035. [Link]

  • "5-Chloro-1-(4-fluoro-2-methylphenyl)-1H-pyrazole." PubChem, National Center for Biotechnology Information. [Link]

  • "4-(4-Chloro-2-fluorobenzyl)-1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-fluoropiperidine." PubChem, National Center for Biotechnology Information. [Link]

  • "Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity." Molecules, vol. 24, no. 2, 2019, p. 279, doi:10.3390/molecules24020279. [Link]

  • "1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties." EPA CompTox Chemicals Dashboard. [Link]

  • "4-bromo-5-chloro-1H-pyrazole." Chemical Synthesis Database. [Link]

Sources

Validation

Validating Structure of N-Substituted Pyrazoles Using NOESY NMR

Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold (e.g., Celecoxib, Ruxolitinib). However, the N-alkylation or N-arylation of unsymmetrical pyrazoles notoriously yields a mixture of 1,3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold (e.g., Celecoxib, Ruxolitinib). However, the N-alkylation or N-arylation of unsymmetrical pyrazoles notoriously yields a mixture of 1,3-disubstituted (N1) and 1,5-disubstituted (N2) regioisomers. Misidentifying these isomers can derail SAR (Structure-Activity Relationship) studies and invalidate biological data.

While X-ray crystallography is definitive, it is low-throughput. NOESY (Nuclear Overhauser Effect Spectroscopy) offers a rapid, solution-state alternative that is often superior to HMBC when quaternary carbons obscure bond connectivity. This guide details the validation of pyrazole regiochemistry using NOESY, comparing it against HMBC and 1D


N methods, and provides a field-proven experimental protocol.

The Regioselectivity Challenge

When an electrophile (


) reacts with a tautomeric 3-substituted pyrazole, two products arise. The steric and electronic environment of the nitrogen atoms determines the ratio, but confirming the outcome is an analytical bottleneck.
  • Isomer A (1,5-substituted): The N-substituent is spatially proximal to the C5-substituent.

  • Isomer B (1,3-substituted): The N-substituent is distal from the C3-substituent (or proximal to a proton at C5).

Visualizing the Spatial Problem

The following diagram illustrates the critical spatial relationships that NOESY exploits.

Pyrazole_Regio Substrate Tautomeric Pyrazole (Mixture) Reaction N-Alkylation (R-X, Base) Substrate->Reaction Electrophile Isomer_N1 1,5-Isomer (N1) Steric Clash: High NOE: N-R <-> C5-R Reaction->Isomer_N1 Kinetic/Thermo Control Isomer_N2 1,3-Isomer (N2) Steric Clash: Low NOE: N-R <-> C5-H Reaction->Isomer_N2

Figure 1: Divergence of pyrazole synthesis. NOESY relies on the unique spatial proximity (NOE) specific to each isomer.

Comparative Analysis: NOESY vs. Alternatives

Why choose NOESY over other robust 2D methods? The choice depends on the specific "handles" (protons) available on your molecule.

Method Comparison Matrix
FeatureNOESY (1D/2D) HMBC (

H-

C)

N NMR (via HMBC)
Primary Mechanism Through-Space Dipolar Coupling (

)
Through-Bond Coupling (

)
Chemical Shift Anisotropy
Ambiguity Risk Low (if protons exist). Direct spatial proof.Medium . C3/C5 shifts can be similar; quaternary carbons have no proton handles.Low . N1 (pyrrole) vs N2 (pyridine) shifts are distinct.[1]
Sensitivity Medium (NOE is <5% of signal).High (Standard 2D).Low (Requires high conc. or

N label).
Exp. Time 20–40 mins (2D); 10 mins (1D).10–30 mins.1–12 hours (natural abundance).
Best Use Case Steric Confirmation. When N-R and C5-R have protons.[2]Connectivity. When C3/C5 shifts are known/distinct.No Protons. When substituents are "silent" (e.g., -NO2, -Cl).
Why NOESY Wins for Pyrazoles

In many drug-like pyrazoles, the C3 and C5 positions bear substituents with protons (e.g., Methyl, Phenyl).

  • In the 1,5-isomer: The N-substituent protons are physically crowded against the C5-substituent protons. This yields a strong, immediate NOE cross-peak .

  • In the 1,3-isomer: The N-substituent is far from the C3-substituent. No NOE is observed between them.

Technical Deep Dive: The NOESY Protocol

To validate the structure, we must observe the Nuclear Overhauser Effect, which depends on cross-relaxation between spins close in space.[3]

Critical Parameter: Mixing Time ( )

The mixing time is the period where magnetization transfer occurs.

  • Too Short (<200ms): Insufficient buildup; NOE signal is lost in noise.

  • Too Long (>800ms): Spin Diffusion occurs.[4] Magnetization moves

    
    , making A look close to C when it is not.
    
  • Optimal for Pyrazoles (MW < 500): 500 ms (0.5 s) . This captures direct interactions while minimizing diffusion artifacts.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Dissolve ~5-10 mg of product in 600

      
      L of deuterated solvent (DMSO-
      
      
      
      or CDCl
      
      
      ).
    • Note: Degassing is recommended for quantitative NOE but optional for qualitative structural assignment.

  • Acquisition (2D NOESY):

    • Pulse Sequence: noesygpphpp (Bruker) or equivalent (Gradient-enhanced phase-sensitive NOESY).

    • Scans (NS): 8 to 16 (Sufficient for >5 mg).

    • Mixing Time (D8): 0.5 s.

    • Relaxation Delay (D1): 2.0 s.

    • Points (TD): 2048 (F2) x 256 (F1).

  • Processing:

    • Apply Zero Filling to 1K in F1.

    • Apply a sine-bell squared window function (QSINE, SSB=2).

    • Phasing: Critical. Diagonal peaks should be negative (or positive depending on convention), and cross-peaks must be the same sign as diagonal for large molecules (exchange) or opposite sign for small molecules (positive NOE).[4] For pyrazoles (small molecules), real NOE peaks are usually opposite sign to the diagonal.

Data Interpretation & Decision Logic

Once the spectrum is acquired, look for the "Diagnostic Cross-Peak."

The "Traffic Light" Validation System
ObservationInterpretationConclusion
Cross-peak between N-R and C5-R Protons are

apart.[2]
1,5-Isomer (N1-substituted)
Cross-peak between N-R and C3-R Protons are

apart.
1,3-Isomer (N2-substituted)
Cross-peak between N-R and C4-H Protons are adjacent.Ambiguous (Both isomers can show this).
No Cross-peaks Distance

or poor relaxation.
Inconclusive (Run HMBC).
Decision Workflow Diagram

Use this logic flow to determine the next step if NOESY is unclear.

Decision_Tree Start Isolate Pyrazole Product Check_H Do N-Subst and C5-Subst have protons? Start->Check_H Run_NOESY Run 2D NOESY (Mix = 500ms) Check_H->Run_NOESY Yes Run_HMBC Run 1H-13C HMBC Check_H->Run_HMBC No (Silent Substituents) Result_NOE Observe Cross-Peak? Run_NOESY->Result_NOE Run_15N Run 1H-15N HMBC (Natural Abundance) Run_HMBC->Run_15N Quaternary C ambiguity Result_NOE->Run_HMBC Ambiguous/None Confirm_15 Confirmed: 1,5-Isomer Result_NOE->Confirm_15 N-R to C5-R Confirm_13 Confirmed: 1,3-Isomer Result_NOE->Confirm_13 N-R to C3-R

Figure 2: Strategic workflow for validating pyrazole regiochemistry.

Common Pitfalls & Troubleshooting

  • COSY Artifacts: Strong J-coupling (through bond) can appear in NOESY spectra.[4][5][6]

    • Solution: Use a ZQ-suppression pulse sequence (noesygpphzs).[4] Real NOE peaks build up over time; COSY artifacts are instantaneous.

  • Exchange Peaks: If your solvent contains water or exchangeable protons, you may see chemical exchange (same phase as diagonal).

    • Solution: Use dry DMSO-

      
       or CDCl
      
      
      
      .
  • Tautomerism: If the N-substituent is a proton (unsubstituted pyrazole), NOESY will show an average of both tautomers due to rapid exchange.

    • Solution: This guide applies to N-substituted (fixed) pyrazoles.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NOESY parameters and mixing times). Link

  • Foces-Foces, C., et al. (2017). "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry. (Validation of N1 vs N2 using NMR and X-ray). Link

  • López, C., et al. (2022).[1] "Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives." Molecules. (Specific use of NOESY/HMBC for pyrazole isomers). Link

  • University of Chicago NMR Facility. (2021). "1D NOESY Made Easy: Parameters and Mixing Times." (Practical guide for small molecule NOESY setup). Link

  • Alkorta, I., & Elguero, J. (2023). "The Problem of Regioselectivity in the Synthesis of Pyrazoles." RSC Advances. (Review of synthetic outcomes and analytical differentiation). Link

Sources

Safety & Regulatory Compliance

Safety

1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol proper disposal procedures

Executive Summary: The Operational Directive Do not dispose of 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol in general organic waste or down the drain. This compound is a halogenated heteroaromatic intermediate .[1] Its d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Operational Directive

Do not dispose of 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol in general organic waste or down the drain.

This compound is a halogenated heteroaromatic intermediate .[1] Its disposal is governed by the presence of the Fluorine (F) and Chlorine (Cl) atoms on the benzyl ring. Improper combustion of this molecule in standard low-temperature incinerators can release Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl), damaging infrastructure and violating emission standards.[2]

Immediate Action: Segregate this material into Halogenated Organic Waste streams destined for high-temperature incineration with acid gas scrubbing.[3][2][1]

Chemical Profile & Hazard Logic

To ensure safety, we must understand the "Why" behind the protocol. This molecule is not just "chemical waste"; it is a precursor with specific stability and toxicity profiles.[1]

FeatureChemical LogicDisposal Implication
Halogen Content Contains Fluorine (F) and Chlorine (Cl) .[3][2][1]CRITICAL: Must be incinerated at >1,100°C with scrubbers to neutralize HF/HCl gas.[1] Never mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire container is labeled "Halogenated."
Pyrazole Ring Nitrogen-rich heterocycle.[3][2][1]Combustion generates Nitrogen Oxides (NOx).[1] Requires controlled oxidation.
4-Hydroxyl Group Phenol-like functionality.[3][2][1]Potential for weak acidity.[1] Avoid mixing with strong oxidizers (e.g., Nitric Acid) in waste containers to prevent exothermic degradation.
Physical State Solid (Powder/Crystalline).[1]Dust hazard.[1][4][5] Inhalation risk.[1][4][6] High surface area increases static discharge risk during transfer.[1]

Scientist’s Insight: The "4-ol" moiety (hydroxyl group) makes this compound slightly more polar than its non-hydroxylated analogs.[3][2][1] While it may have partial solubility in water, it is toxic to aquatic life . Under no circumstances should aqueous rinses enter the municipal sewer system.[1]

Step-by-Step Disposal Protocol

This protocol is a self-validating system: every step is designed to prevent downstream rejection by the waste management facility.[3][2][1]

Phase 1: Segregation & Packaging
  • Isolate the Waste:

    • Solids: Collect pure solid waste in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

    • Solutions: If the compound is dissolved in a solvent (e.g., DMSO, DCM), the entire solution defaults to the Halogenated Solvent Waste stream.

  • Compatibility Check:

    • Ensure the waste container does NOT contain strong acids or active metals (Sodium, Lithium).

    • Why? The pyrazole ring can protonate in strong acids, altering solubility, while the hydroxyl group can react with active metals.

  • Labeling (The "Chain of Custody"):

    • Apply a hazardous waste label immediately.[1]

    • Mandatory Fields:

      • Chemical Name: 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol[3][2][1]

      • Hazard Checkbox: Toxic, Irritant

      • Constituents: Halogenated Organics[3][7]

Phase 2: The "Kill Step" (Incineration)

Unlike biological waste, there is no chemical "deactivation" (like bleach) recommended for this stable intermediate in the lab. The "Kill Step" is thermal destruction off-site.[3][2][1]

  • Method: High-Temperature Incineration (Rotary Kiln).[3][2][1]

  • Requirement: The facility must be permitted to handle RCRA F-Listed or equivalent halogenated wastes.[3][2][1]

  • Mechanism:

    
    
    The facility captures HCl and HF using calcium carbonate or sodium hydroxide scrubbers.[3][2]
    

Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of this compound. This ensures that even junior staff can make the correct decision without consulting a supervisor.[1]

DisposalWorkflow Start Waste Generation: 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystals LiquidPath Liquid (Dissolved) StateCheck->LiquidPath In Solvent ContainerSolid Place in Wide-Mouth HDPE Jar (Do NOT dissolve unnecessarily) SolidPath->ContainerSolid ContainerLiquid Place in Halogenated Solvent Carboy (Compatible with DCM, Chloroform) LiquidPath->ContainerLiquid Labeling LABELING: Mark as 'Halogenated Organic' List full chemical name ContainerSolid->Labeling ContainerLiquid->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage FinalDisposal FINAL DISPOSAL: High-Temp Incineration (with Acid Scrubbing) Storage->FinalDisposal

Caption: Operational decision tree for segregating halogenated pyrazole waste streams.

Regulatory Compliance & Classification

Failure to classify this waste correctly can lead to regulatory fines (EPA/RCRA) due to the "Dilution Prohibition" (you cannot dilute hazardous waste to escape regulation).[1]

  • US EPA (RCRA):

    • If the waste is a spent solvent mixture: F001/F002 (Halogenated Solvents).[1][8][9]

    • If unused commercial chemical product: Likely falls under P-list or U-list criteria depending on acute toxicity specifics, but defaults to D001 (Ignitable) if in solvent or Characteristic Toxic if leachable.[3][2][1]

    • Best Practice: Manage as Non-RCRA Regulated Halogenated Waste (unless mixed with listed solvents), but dispose of via the same channel as RCRA halogenated waste to ensure destruction.

  • European Waste Code (EWC):

    • 07 05 13* (Solid wastes containing dangerous substances).[1]

    • 14 06 02* (Other halogenated solvents and solvent mixtures).[1]

Emergency Contingencies (Spill Response)

In the event of a benchtop spill of solid 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol:

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.[1]

  • Containment: Do not dry sweep if dust is generated.[1] Cover the spill with a damp paper towel (dampened with water or ethanol) to suppress dust.[1]

  • Cleanup: Scoop the damp material into the Solid Halogenated Waste container.[1]

  • Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe.[1] Dispose of all wipes in the same hazardous waste container.[1]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment.[1] Washington, D.C. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. [Link]

  • PubChem. Compound Summary: Halogenated Pyrazoles (General Class).[1] National Center for Biotechnology Information.[1] [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Washington, D.C. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol
Reactant of Route 2
Reactant of Route 2
1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.